molecular formula C20H21N3O4 B10992434 N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10992434
M. Wt: 367.4 g/mol
InChI Key: PSQMUYOTPYZAQS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole core substituted with acetylamino and methoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Acetylation of the Amino Group: The acetylamino group can be introduced by reacting the amino group with acetic anhydride or acetyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylamino)phenyl]-4-methoxy-3-methylbenzamide
  • N-(4-acetylamino)phenyl]-2-aminobenzamide
  • N-(4-acetylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of both acetylamino and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-12(24)21-13-5-7-14(8-6-13)22-20(25)16-11-15-17(26-3)9-10-18(27-4)19(15)23(16)2/h5-11H,1-4H3,(H,21,24)(H,22,25)

InChI Key

PSQMUYOTPYZAQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

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